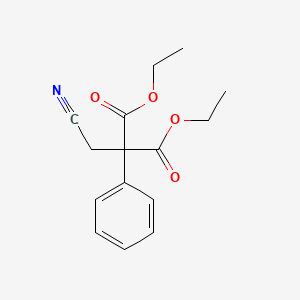
diethyl 2-(cyanomethyl)-2-phenylpropanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
diethyl 2-(cyanomethyl)-2-phenylpropanedioate is an organic compound with a complex structure that includes a cyanomethyl group, a phenyl ring, and a propanedioic acid ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(cyanomethyl)-2-phenylpropanedioate typically involves the reaction of cyanoacetic acid derivatives with phenyl-substituted malonic esters. One common method is the condensation of cyanoacetic acid with benzaldehyde to form the corresponding cyano-substituted intermediate, which is then esterified with diethyl malonate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent-free methods and the use of catalysts can also be employed to improve the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
diethyl 2-(cyanomethyl)-2-phenylpropanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
diethyl 2-(cyanomethyl)-2-phenylpropanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of compounds with anticancer and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl 2-(cyanomethyl)-2-phenylpropanedioate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitrile group can undergo nucleophilic addition, while the ester groups can participate in esterification and transesterification reactions. These properties make it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyanoacetic acid derivatives: Compounds like cyanoacetamide and cyanoacetanilide share similar structural features and reactivity.
Malonic acid derivatives: Diethyl malonate and other malonic esters are structurally related and exhibit similar chemical behavior.
Uniqueness
diethyl 2-(cyanomethyl)-2-phenylpropanedioate is unique due to the combination of its functional groups, which provide a wide range of reactivity and applications. The presence of both a nitrile and ester groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C15H17NO4 |
|---|---|
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
diethyl 2-(cyanomethyl)-2-phenylpropanedioate |
InChI |
InChI=1S/C15H17NO4/c1-3-19-13(17)15(10-11-16,14(18)20-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3 |
Clé InChI |
YPQUPBBEDDHCNC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC#N)(C1=CC=CC=C1)C(=O)OCC |
SMILES canonique |
CCOC(=O)C(CC#N)(C1=CC=CC=C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















